molecular formula C15H9ClFNO3 B2553540 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 321430-34-6

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2553540
CAS No.: 321430-34-6
M. Wt: 305.69
InChI Key: JCCMOFWUTOIBPU-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group attached to a methoxy group, which is further connected to a dihydroisoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and phthalic anhydride.

    Formation of Isoindole-Dione: Phthalic anhydride reacts with 2-chloro-4-fluoroaniline in the presence of a dehydrating agent like acetic anhydride to form the isoindole-dione core.

    Methoxylation: The isoindole-dione intermediate is then treated with methanol and a base such as sodium methoxide to introduce the methoxy group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized forms of the isoindole-dione core.

    Reduction: Reduced forms of the isoindole-dione core.

    Hydrolysis: Hydroxyl derivatives of the original compound.

Scientific Research Applications

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chloro-4-fluorophenyl)methoxy]-1H-isoindole-1,3-dione: Lacks the dihydro component, leading to different chemical properties.

    2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-pyrrole-1,3-dione: Contains a pyrrole ring instead of an isoindole ring.

Uniqueness

2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCMOFWUTOIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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